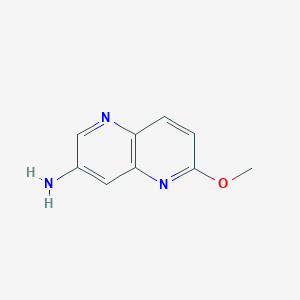

6-Methoxy-1,5-naphthyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-1,5-naphthyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-13-9-3-2-7-8(12-9)4-6(10)5-11-7/h2-5H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSOJPTKPFPNHPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=C1)N=CC(=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1236221-93-4 | |

| Record name | 6-methoxy-1,5-naphthyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structure Activity Relationship Sar Studies of 6 Methoxy 1,5 Naphthyridin 3 Amine Derivatives

Systematic Exploration of Substituent Effects on Biological Efficacy

The biological activity of naphthyridine derivatives is highly sensitive to the nature and position of various substituents. In related series, modifications at positions analogous to the C3-amine and C6-methoxy groups of 6-Methoxy-1,5-naphthyridin-3-amine have been shown to be pivotal for activity.

For instance, in the development of inhibitors for the transforming growth factor-beta (TGF-β) type I receptor (ALK5), the 1,5-naphthyridine (B1222797) core served as a key scaffold. Optimization of a screening hit led to potent inhibitors where substitutions on the naphthyridine ring were crucial for achieving low nanomolar inhibitory concentrations (IC50). sigmaaldrich.com One of the key interactions identified was the formation of a hydrogen bond between the N-1 nitrogen of the naphthyridine core and the hinge region of the kinase. nih.gov

In a series of 8-hydroxy-1,6-naphthyridine derivatives with antileishmanial activity, structure-activity relationship (SAR) studies demonstrated that the removal or methylation of the 8-hydroxyl group resulted in a significant loss of antiparasitic activity. This highlights the importance of specific hydrogen bond donors or metal-chelating groups at this position. Furthermore, the introduction of substituents at the 5-position of the naphthyridine ring was a successful strategy for improving metabolic stability and potency. nih.gov

The following table illustrates the effect of substituents on the biological activity of a series of 8-hydroxy-1,6-naphthyridine derivatives against Leishmania donovani.

| Compound | Substitution at C5 | pEC50 (L. donovani) |

| 1 | H | 5.8 |

| 8 | Methylamino | 6.3 |

| 10 | (4-Chlorobenzyl)amino | 6.5 |

| 12 | Pyrrolidinone | 6.1 |

| 14 | Phenyl | 5.9 |

Data derived from studies on 8-hydroxy-1,6-naphthyridine derivatives, which serve as a proxy for understanding potential substituent effects on a related naphthyridine scaffold. nih.gov

Influence of Naphthyridine Core Substitutions on Molecular Interactions

Molecular modeling and X-ray crystallography studies of various naphthyridine derivatives have provided a detailed understanding of how substitutions on the core influence interactions with their biological targets. The nitrogen atoms within the naphthyridine ring system frequently act as hydrogen bond acceptors, anchoring the molecule within the active site of a protein. nih.gov

In the case of the ALK5 inhibitors, the 1,5-naphthyridine scaffold was found to occupy the hinge region of the kinase, a critical area for ATP binding. sigmaaldrich.comnih.gov The orientation of the molecule is directed by the hydrogen bond between the N1 of the naphthyridine and the backbone amide of a key amino acid residue in the hinge region. Substituents at other positions of the naphthyridine ring can then form additional interactions with other parts of the active site, thereby enhancing potency and selectivity. sigmaaldrich.com

For example, the introduction of a pyrazole (B372694) or aminothiazole group at the 4-position of the 1,5-naphthyridine core in ALK5 inhibitors led to potent compounds with IC50 values in the low nanomolar range. sigmaaldrich.com These substituents were able to form favorable interactions within the kinase's active site, as confirmed by X-ray crystallography. sigmaaldrich.com

Conformational Dynamics and Stereochemical Impact on Activity

The three-dimensional arrangement of atoms (stereochemistry) and the rotational flexibility (conformational dynamics) of naphthyridine derivatives can have a profound impact on their biological activity. The introduction of chiral centers or rigidifying the structure through cyclization can lock the molecule into a specific conformation that is more favorable for binding to its target.

In a study of 3-arylisoquinolinones, which share some structural similarities with substituted naphthyridines, it was found that the position of a substituent on an aryl ring attached to the core had a dramatic effect on antiproliferative activity. Meta-substituted compounds were found to be up to 700-fold more active than their para-substituted counterparts. nih.gov This difference in activity was attributed to the different spatial arrangement of the substituents, which influenced how the molecules interacted with their biological target, tubulin. nih.gov

Furthermore, the synthesis of pyrano and furano naphthyridine derivatives through diastereoselective reactions has been achieved, leading to compounds with specific stereochemistry. The biological evaluation of these stereoisomers would be crucial to determine if one configuration is more active than the other, providing valuable information for future drug design.

Rational Design Principles Derived from SAR Data

The accumulation of SAR data from various series of naphthyridine derivatives allows for the formulation of rational design principles that can guide the synthesis of new and more potent compounds.

A key principle is the importance of the nitrogen atoms in the naphthyridine core for anchoring the molecule in the active site of the target protein, typically through hydrogen bonding. sigmaaldrich.comnih.gov Therefore, maintaining these interactions is often critical for activity.

Another important principle is the use of substituents to probe and exploit additional binding pockets within the active site. The nature of these substituents (e.g., size, electronics, hydrogen bonding capacity) can be systematically varied to optimize potency and selectivity. For instance, in the development of selective PARP1 inhibitors, a 1,5-naphthyridin-6-one core was utilized, and modifications to a piperazine (B1678402) substituent were key to achieving high selectivity over PARP2. nih.gov

Finally, addressing metabolic liabilities is a crucial aspect of rational drug design. SAR studies can identify sites on the molecule that are prone to metabolic modification. By substituting these positions with more stable groups, the pharmacokinetic properties of the compounds can be improved. The introduction of substituents at the 5-position of the 1,6-naphthyridine (B1220473) core in antileishmanial agents is a prime example of this strategy. nih.gov

Molecular and Cellular Mechanisms of Action of 6 Methoxy 1,5 Naphthyridin 3 Amine Analogues

Targeting of Key Enzymatic Pathways

The 1,5-naphthyridine (B1222797) scaffold is a key component in a class of molecules known as novel bacterial topoisomerase inhibitors (NBTIs). nih.gov These agents are critical in the development of new antibacterial therapies.

Analogues based on the 1,5-naphthyridine structure have been identified as potent inhibitors of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. nih.gov These enzymes are essential for bacterial survival as they control the topological state of DNA during replication, transcription, and repair. nih.govmdpi.com The mechanism of action involves interfering with the enzymes' ability to cut and reseal the DNA strands, a process vital for relieving supercoiling and decatenating daughter chromosomes. nih.govwikipedia.org This leads to an accumulation of double-strand breaks in the bacterial DNA, ultimately resulting in cell death. wikipedia.org

The substitution pattern on the naphthyridine ring is crucial for inhibitory activity. Research has shown that small substituents at the 6-position of the core structure are preferred. Notably, the presence of a 6-methoxy group results in stronger inhibitory activity against topoisomerase IV when compared to an unsubstituted analogue. nih.gov This highlights the importance of the methoxy (B1213986) group in enhancing the potency of these compounds as bacterial topoisomerase inhibitors.

By inhibiting DNA gyrase and topoisomerase IV, 1,5-naphthyridine analogues directly disrupt the processes of DNA replication and synthesis. wikipedia.orgmdpi.com DNA gyrase is primarily responsible for introducing negative supercoils into DNA, which is a prerequisite for the initiation of replication. nih.gov Topoisomerase IV's main role is to separate interlinked daughter chromosomes after replication. nih.gov Inhibition of these enzymes effectively halts the bacterial cell cycle. nih.gov The bactericidal effect of some 1,5-naphthyridine compounds has been confirmed, demonstrating their ability to kill bacteria rather than merely inhibit their growth. nih.gov

In addition to targeting topoisomerases, some naphthyridine derivatives have been investigated for their potential to inhibit dehydrosqualene synthase (CrtM) in Staphylococcus aureus. This enzyme is crucial for the biosynthesis of staphyloxanthin, a pigment that protects the bacterium from the host's immune response. A computational study identified a 6-methoxy-4-oxo-1H-1,5-naphthyridine derivative as a potential inhibitor of CrtM, suggesting another avenue through which these compounds can exert their antibacterial effects. frontiersin.org

Receptor and Protein Binding Modalities

The versatility of the naphthyridine scaffold allows its derivatives to act as ligands for various receptors and proteins, modulating their function. While data specifically on 6-methoxy-1,5-naphthyridin-3-amine analogues is limited for some receptors, related naphthyridine isomers show significant activity, indicating the potential of this chemical class.

Phosphodiesterase 10A (PDE10A): Naphthyridine-based compounds have been developed as potent inhibitors of PDE10A, an enzyme highly expressed in the brain that degrades cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.govnih.gov While much of the specific research has focused on 1,6-naphthyridine (B1220473) derivatives, these studies demonstrate the scaffold's suitability for targeting the PDE10A binding site. nih.govresearchgate.net Inhibition of PDE10A increases levels of cAMP and cGMP, which can modulate the activity of striatal neurons, representing a therapeutic strategy for certain central nervous system disorders. nih.gov

Serotonin (B10506) 5-HT4 Receptor: Analogues based on a benzo[de] nih.govnih.govnaphthridine scaffold have been designed as ligands for the serotonin 5-HT4 receptor. nih.gov Certain derivatives demonstrated nanomolar affinity for the receptor, highlighting the role of the core structure and its substituents in receptor binding and functional activity. nih.gov

Cannabinoid Receptor 2 (CB2): The 1,8-naphthyridine (B1210474) scaffold has proven to be a highly suitable framework for developing potent and selective ligands for the CB2 receptor. ebi.ac.uknih.gov By modifying substituents at various positions on the naphthyridine ring, researchers have been able to develop compounds with high affinity and selectivity for CB2, which is involved in modulating immune responses. nih.gov The functional activity of these compounds, whether as agonists or antagonists, is controlled by the specific substitution pattern on the naphthyridine core. nih.gov

| Compound Class | Target | Activity (Kᵢ) |

| 1,8-Naphthyridin-4(1H)-on-3-carboxamide (Compound 10) | CB2 | 1.0 nM |

| N-cyclohexyl-7-chloro-1-(2-morpholin-4-ylethyl)quinolin-4(1H)-on-3-carboxamide (Compound 40) | CB2 | 3.3 nM |

This table displays the binding affinity (Kᵢ) of select naphthyridine and related quinoline (B57606) derivatives for the CB2 receptor. ebi.ac.uk

Analogues of 1,5-naphthyridine have been investigated for their ability to modulate the production of pro-inflammatory cytokines.

Tumor Necrosis Factor-alpha (TNF-α): A scaffold hopping approach has been applied to develop 1,5-naphthyridine derivatives as TNF-α inhibitors. nih.gov TNF-α is a key cytokine that mediates inflammatory responses in autoimmune diseases like rheumatoid arthritis. nih.govmdpi.com Small molecules that can inhibit TNF-α offer an alternative to biologic drugs. nih.gov

Interleukin-1β (IL-1β) and Interleukin-6 (IL-6): Fused 1,5-naphthyridine derivatives, specifically 1H-imidazo[4,5-c] mdpi.comnih.govnaphthyridin-2(3H)-ones, have been shown to be potent inhibitors of the BET bromodomain family. nih.gov This inhibition leads to a reduction in the production of IL-6 in peripheral blood mononuclear cells, demonstrating an anti-inflammatory effect at the cellular level. nih.gov Targeting the IL-1β pathway is also a key strategy for managing inflammatory conditions. nih.gov

Cellular Processes and Signalling Cascades

The interaction of 1,5-naphthyridine analogues with their enzymatic and receptor targets triggers changes in various cellular processes and signaling cascades.

By inhibiting bacterial topoisomerases, these compounds disrupt fundamental processes like DNA replication and chromosome segregation, leading to bacterial cell death. nih.gov

In eukaryotic cells, 1,5-naphthyridine derivatives can modulate key signaling pathways. For instance, potent and selective inhibitors of the transforming growth factor-beta (TGF-β) type I receptor, also known as ALK5, have been developed from a 1,5-naphthyridine scaffold. nih.govresearchgate.net The TGF-β pathway is crucial for regulating cell growth, proliferation, and differentiation. nih.gov Inhibition of ALK5 by these compounds can block its autophosphorylation and subsequent downstream signaling. nih.gov

| Compound | Target | Activity (IC₅₀) |

| Compound 15 (aminothiazole derivative) | ALK5 Autophosphorylation | 6 nM |

| Compound 19 (pyrazole derivative) | ALK5 Autophosphorylation | 4 nM |

This table shows the inhibitory concentration (IC₅₀) of select 1,5-naphthyridine derivatives against ALK5 autophosphorylation. nih.gov

Furthermore, recent findings have identified 1,5-naphthyridine derivatives as inhibitors of GTPase KRAS oncoproteins, such as the G12C mutant. bioworld.com KRAS is a central node in signaling pathways that drive cell proliferation, and its mutation is common in many cancers. An exemplified compound showed potent inhibition of KRAS G12C activity (IC₅₀ = 38 nM) and suppressed its activity in cells. bioworld.com This demonstrates that the 1,5-naphthyridine scaffold can be used to target critical oncogenic signaling cascades.

Induction of Apoptosis and Necrosis in Target Cells

Analogues of this compound have been shown to trigger distinct forms of cell death in cancerous tissues, primarily through apoptosis and, in some cases, necrosis. Apoptosis, or programmed cell death, is a highly regulated process essential for normal tissue development and homeostasis, and its induction in cancer cells is a key goal of many chemotherapeutic strategies. Necrosis, on the other hand, is a form of cell death resulting from acute cellular injury.

Research into naturally occurring 1,5-naphthyridine alkaloids, such as canthin-6-one (B41653), has provided insights into these mechanisms. Studies have demonstrated that canthin-6-one can activate both apoptosis and necrosis in human myeloid leukemia cells (Kasumi-1). nih.gov This dual activity is concentration-dependent, highlighting the nuanced interaction of these compounds with cellular machinery.

Further investigations into novel synthetic naphthyridine derivatives have revealed more intricate details of their pro-apoptotic and necroptotic activities. For instance, a novel 1,8-naphthyridine derivative, referred to as 3u, has been found to induce necroptosis at lower concentrations and apoptosis at higher concentrations in human malignant melanoma A375 cells. nih.govresearchgate.net This switch in the cell death mechanism is reportedly linked to the upregulation of death receptors on the cell surface. nih.gov The study on compound 3u indicated that the activity of caspase-8 is a critical determinant in the switch between apoptosis and necroptosis. nih.gov

The table below summarizes the cytotoxic activities of a novel naphthyridine derivative, 3u, against various human cancer cell lines.

Table 1: Cytotoxic Activity of Naphthyridine Derivative 3u against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| A375 | Malignant Melanoma | 8.5 |

| A549 | Lung Carcinoma | 12.3 |

| HCT116 | Colon Carcinoma | 15.6 |

| HeLa | Cervical Carcinoma | 18.2 |

| HT29 | Colorectal Adenocarcinoma | 20.1 |

| LOVO | Colon Adenocarcinoma | 17.5 |

| MCF7 | Breast Adenocarcinoma | >50 |

| SY5Y | Neuroblastoma | 22.4 |

| U2OS | Osteosarcoma | 19.8 |

Data sourced from a study on the anticancer activity of a novel naphthyridine derivative. mdpi.com

Cell Cycle Perturbation and Arrest Phenomena

In addition to inducing cell death, analogues of this compound can disrupt the normal progression of the cell cycle, a fundamental process that governs cell proliferation. By interfering with the cell cycle, these compounds can halt the uncontrolled division that is characteristic of cancer cells.

The 1,5-naphthyridine alkaloid canthin-6-one has been observed to cause cell cycle arrest at different phases in Kasumi-1 human myeloid leukemia cells. nih.gov Specifically, it induces arrest at the G0/G1 and G2 phases, with the effect being dependent on the concentration of the compound. nih.gov This suggests that these compounds can activate cellular checkpoints that monitor the integrity of the genome and the proper functioning of the cell cycle machinery.

Furthermore, certain 2-phenyl-1,8-naphthyridin-4-one derivatives have demonstrated potent inhibitory effects on tubulin polymerization. nih.gov Tubulin is a critical protein that forms microtubules, which are essential components of the mitotic spindle required for chromosome segregation during cell division. By disrupting tubulin dynamics, these naphthyridine analogues can induce mitotic arrest, preventing cancer cells from completing cell division and ultimately leading to their demise. The cytotoxic effects of these compounds have been shown to be in the low micromolar to nanomolar range against a variety of human tumor cell lines. nih.gov

A study on a potent antitumor agent, 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, which shares some structural similarities with the naphthyridine core, also demonstrated a significant impact on the cell cycle. researchgate.net In MOLT-4 cells, this compound led to an accumulation of cells in the S and G2/M phases, indicating a delay or arrest in these stages of the cell cycle. researchgate.net

The table below presents data on the cell cycle arrest induced by canthin-6-one in Kasumi-1 cells.

Table 2: Effect of Canthin-6-one on Cell Cycle Progression in Kasumi-1 Cells

| Concentration | Cell Cycle Phase of Arrest |

|---|---|

| 7 µM | G0/G1 |

| 45 µM | G2 |

Data is based on studies of canthin-6-one's effect on human myeloid leukemia cells. nih.gov

Research Applications and Emerging Perspectives for 6 Methoxy 1,5 Naphthyridin 3 Amine Derivatives

Exploration as Advanced Fluorescent Probes for Biological Systems

The inherent photophysical properties of the naphthyridine core make it an attractive scaffold for the design of fluorescent probes. While direct synthesis of fluorescent probes from 6-methoxy-1,5-naphthyridin-3-amine is an area of ongoing research, the broader class of naphthyridine derivatives has shown significant promise. mdpi.com The electron-rich nature of the naphthyridine ring system, combined with the potential for substitution, allows for the fine-tuning of absorption and emission wavelengths.

Environment-sensitive fluorophores, which exhibit changes in their fluorescence based on the polarity of their surroundings, are particularly valuable for studying biological systems. nih.gov The introduction of specific functional groups onto the this compound backbone could lead to the development of probes that can selectively report on the hydrophobicity of protein binding sites or cellular membranes. The amino group at the 3-position serves as a convenient handle for conjugation to biomolecules or other signaling moieties. rsc.orgnih.gov

The development of "turn-on" fluorescent probes, which are non-fluorescent until they interact with a specific analyte, is a key goal in this field. nih.gov For instance, a probe based on the this compound scaffold could be designed to become fluorescent upon binding to a particular metal ion, enzyme, or nucleic acid structure. Such probes would have high sensitivity and low background signal, making them ideal for bioimaging applications. nih.gov

Contributions to Antimicrobial Research, including Multi-Drug Resistant Strains

The naphthyridine scaffold is a well-established pharmacophore in the development of antibacterial agents, with nalidixic acid being an early example. mdpi.com More recent research has focused on developing new derivatives to combat the growing threat of antimicrobial resistance. Derivatives of 6-methoxy-1,5-naphthyridine have shown particular promise in this area.

A significant breakthrough has been the synthesis of 3-fluoro-6-methoxy-1,5-naphthyridine derivatives that act as potent inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. mdpi.com These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. Some of these derivatives have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative pathogens, including challenging multi-drug resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

The following table summarizes the activity of some key 3-fluoro-6-methoxy-1,5-naphthyridine derivatives:

| Compound | Target Organism(s) | Mechanism of Action | Key Findings |

| 86a-b | MRSA, Acinetobacter baumannii, E. coli | Dual inhibitors of DNA gyrase and topoisomerase IV | Broad antibacterial activity and low spontaneous development of resistance. mdpi.com |

| 87a-b | MRSA, Acinetobacter baumannii, E. coli, quinolone-resistant S. aureus and S. pneumoniae | Inhibitors of bacterial type II topoisomerases | Broad-spectrum activity, including against quinolone-resistant strains. mdpi.com |

These findings highlight the potential of the 6-methoxy-1,5-naphthyridine scaffold as a starting point for the development of new antibiotics that can overcome existing resistance mechanisms.

Development in Antineoplastic and Antiviral Research Fields

The versatile structure of naphthyridine derivatives has also led to their exploration as potential anticancer and antiviral agents. nih.govmdpi.com The ability of these compounds to interact with various biological targets, including enzymes and nucleic acids, makes them attractive candidates for drug development in these therapeutic areas. mdpi.commdpi.com

In the realm of anticancer research, various naphthyridine derivatives have demonstrated cytotoxic activity against a range of human cancer cell lines. nih.govnih.gov For example, a novel naphthyridine derivative, named 3u, has been shown to induce cell death in human malignant melanoma cells through mechanisms of both necroptosis and apoptosis, depending on the concentration. nih.gov This dual mechanism of action could be advantageous in overcoming cancer cell resistance. Naturally occurring aaptamine (B1664758) derivatives, which contain a benzo[de] mdpi.comnih.govnaphthyridine core, have also shown potent anticancer activity against various cancer cell lines, including leukemia, breast cancer, and colon adenocarcinoma. nih.gov

In antiviral research, the development of nucleoside analogues incorporating a 1,6-naphthyridin-7(6H)-one scaffold has been explored. mdpi.com These compounds are designed to interfere with viral replication processes. While specific antiviral data for this compound derivatives is still emerging, the broader class of naphthyridines continues to be investigated for activity against a variety of viruses. nih.govnih.gov

Potential in Advanced Materials Science (e.g., Organic Semiconductors, Luminescent Materials)

The unique electronic and photophysical properties of the naphthyridine core suggest its potential for applications in materials science. The development of n-type organic semiconductors is crucial for the advancement of organic electronics, and naphthyridine-based molecules are being investigated for this purpose. rsc.org The electron-deficient nature of the two nitrogen atoms in the naphthyridine ring can facilitate electron transport.

Specifically, the synthesis of small molecules based on a 1,5-naphthyridine-2,6-dione (NTD) unit has been reported. rsc.org These molecules, when functionalized with electron-withdrawing groups, exhibit n-type semiconductor behavior. While this research did not specifically use this compound, it demonstrates the principle that the 1,5-naphthyridine (B1222797) scaffold is a viable core for creating new organic electronic materials. The methoxy (B1213986) and amine groups on the this compound could be further modified to tune the electronic properties and solid-state packing of the resulting materials, which are critical factors for their performance in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Furthermore, the fluorescent properties of naphthyridine derivatives, as discussed in section 6.1, also make them candidates for use as luminescent materials in OLEDs or as active components in chemical sensors.

Strategy for Lead Optimization and Hit-to-Lead Development in Medicinal Chemistry

The process of discovering and developing new drugs often begins with the identification of a "hit" compound from a high-throughput screen, which is then optimized into a "lead" compound with improved potency, selectivity, and pharmacokinetic properties. nih.gov The this compound scaffold represents a promising starting point for such hit-to-lead and lead optimization campaigns in medicinal chemistry.

The structure of this compound offers multiple points for chemical modification. The amino group at the 3-position and the methoxy group at the 6-position can be readily functionalized to explore the structure-activity relationship (SAR). nih.govnih.gov For instance, the amine can be converted into a wide range of amides, ureas, or sulfonamides, while the methoxy group can be replaced with other alkoxy groups or used as a handle for further reactions.

A key aspect of lead optimization is to improve the drug-like properties of a compound, such as its solubility, metabolic stability, and cell permeability. Molecular modeling and computational chemistry can be employed to guide the design of new derivatives with improved profiles. nih.gov For example, introducing polar groups can enhance solubility, while modifying metabolically labile sites can increase the compound's half-life in the body. The systematic exploration of the chemical space around the this compound core is a rational strategy for developing novel drug candidates with desired therapeutic properties.

Q & A

Q. What are the common synthetic routes for 6-Methoxy-1,5-naphthyridin-3-amine, and what reaction conditions are critical for optimal yield?

- Methodological Answer : A primary route involves cyclization of substituted pyridines or aminopyridines. For example, 6-methyl-3-pyridinamine reacts with crotonaldehyde under sulfuric acid catalysis at 125–150°C to form 2,6-dimethyl-1,5-naphthyridine derivatives . Another method employs aminopyridines with glycerol and iodine-based catalysts, achieving cyclization at elevated temperatures. Key parameters include catalyst selection (e.g., KMnO₄ for nitro-group reduction), temperature control (125–150°C), and reaction duration (8–48 hours) to minimize by-products .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

Use HPLC-MS/MS for high-sensitivity quantification, adapting protocols for oxidative stress biomarkers (e.g., solid-phase extraction with C18 columns and methanol:water mobile phases) . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) validate molecular structure, while differential scanning calorimetry (DSC) assesses crystallinity. Cross-reference with PubChem data (InChI:

InChI=1S/C9H8N2O/c1-12-7-5-9-8(11-6-7)3-2-4-10-9/h2-6H,1H3) for spectral matching .

Q. What stability and storage conditions are recommended for this compound?

- Methodological Answer : Store in inert, airtight containers at 2–8°C to prevent hydrolysis or oxidation. Monitor decomposition products (e.g., toxic fumes under combustion) via thermogravimetric analysis (TGA). Avoid exposure to strong acids/bases, as naphthyridines undergo ring-opening in extreme pH .

Advanced Research Questions

Q. How can computational tools optimize synthetic pathways for this compound?

- Methodological Answer : Use AI-driven retrosynthesis platforms (e.g., Template_relevance models) to predict one-step routes. For example, validate routes using the PISTACHIO and REAXYS databases, prioritizing precursors with ≥98% purity and reaction feasibility scores >0.9 . Density functional theory (DFT) with exact-exchange functionals (e.g., B3LYP) predicts transition states, reducing trial-and-error in catalyst selection .

Q. How to resolve discrepancies in synthetic yields reported across studies?

- Methodological Answer : Analyze reaction variables: Catalyst purity (e.g., CuSO₄ vs. FeSO₄ in amination ), solvent polarity (H₂SO₄ vs. THF ), and heating methods (microwave vs. conventional). For example, microwave-assisted synthesis reduces side reactions by 30% compared to oil-bath heating . Statistical tools like ANOVA isolate critical factors (e.g., temperature contributes 60% variance in yield).

Q. What methodological rigor is required to evaluate the biological activity of this compound derivatives?

- Methodological Answer : Design dose-response assays (e.g., MIC for antimicrobial activity) with positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1%). Use isogenic bacterial strains to assess target specificity (e.g., DNA gyrase inhibition in E. coli). For cytotoxicity, employ MTT assays on mammalian cell lines (IC₅₀ values) with triplicate replicates .

Q. How to reconcile computational predictions (e.g., DFT) with experimental observations in property analysis?

- Methodological Answer : Calibrate DFT functionals (e.g., B3LYP-D3) using experimental thermochemical data (atomization energies, ±2.4 kcal/mol accuracy ). For redox potentials, compare cyclic voltammetry results with HOMO-LUMO gaps. Discrepancies >10% may indicate solvation effects—incorporate implicit solvent models (e.g., SMD) .

Q. What strategies enable rational design of this compound derivatives for targeted applications?

- Methodological Answer : Use substituent effect analysis: Methoxy groups enhance electron density at C3, favoring nucleophilic substitutions (e.g., amination ). For antimicrobial activity, introduce hydrophobic groups (e.g., methylbenzyl) to improve membrane penetration. Validate via molecular docking (e.g., Glide SP scoring) against bacterial topoisomerases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.